molecular formula C6H12FNO B8718204 (R)-2-(3-Fluoropyrrolidin-1-yl)ethanol

(R)-2-(3-Fluoropyrrolidin-1-yl)ethanol

Cat. No.: B8718204
M. Wt: 133.16 g/mol
InChI Key: CROKWOXDQWOKCV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(3-Fluoropyrrolidin-1-yl)ethanol (CAS 1240710-87-5) is a chiral, fluorinated organic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. With the molecular formula C6H12FNO and a molecular weight of 133.16, this compound features both a fluorinated pyrrolidine ring and an ethanol functional group, making it a versatile synthon for the synthesis of more complex molecules . The primary research value of this compound lies in its role as a key intermediate in the development of potential therapeutic agents. Its stereochemistry is particularly significant for creating molecules with specific biological activities. Fluorinated pyrrolidine derivatives are frequently incorporated into compounds targeting various diseases, and similar structures have been investigated in the context of kinase inhibition . For instance, research into DYRK1A kinase inhibitors, which are relevant for neurodegenerative diseases like Alzheimer's and certain cancers, often utilizes related fluorinated heterocyclic scaffolds to achieve high selectivity and potency . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

2-[(3R)-3-fluoropyrrolidin-1-yl]ethanol

InChI

InChI=1S/C6H12FNO/c7-6-1-2-8(5-6)3-4-9/h6,9H,1-5H2/t6-/m1/s1

InChI Key

CROKWOXDQWOKCV-ZCFIWIBFSA-N

Isomeric SMILES

C1CN(C[C@@H]1F)CCO

Canonical SMILES

C1CN(CC1F)CCO

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

  • Kappa Opioid Receptor Agonism
    • The compound has been identified as a selective kappa-opioid receptor agonist. Kappa agonists are being investigated for their analgesic properties without the severe side effects associated with traditional mu-opioid agonists like morphine. This characteristic makes (R)-2-(3-Fluoropyrrolidin-1-yl)ethanol a candidate for developing new analgesics that may reduce the risk of addiction and abuse associated with opioid medications .
  • Pain Management
    • Its utility in managing both acute and chronic pain has been highlighted. The compound's action at the kappa-opioid receptor suggests it could be effective in treating conditions such as arthritis, stroke, and inflammatory pain caused by burns or rheumatism .
  • Neuroprotective Effects
    • There is emerging evidence that kappa agonists can provide neuroprotective effects in various models of neurological diseases. This includes potential applications in treating functional bowel diseases and other conditions where neuroinflammation is a concern .

Medicinal Chemistry Insights

  • Structure-Activity Relationship Studies
    • Research into the structure-activity relationship (SAR) of similar compounds has provided insights into optimizing efficacy and selectivity for kappa receptors. Adjustments to the fluorine substituent have been shown to influence binding affinity significantly, which is crucial for drug design .
  • Synthetic Pathways
    • The synthesis of this compound involves several chemical transformations that can be optimized for yield and purity. Understanding these pathways is essential for scaling production for pharmaceutical applications .

Case Study 1: Analgesic Development

In a study focused on developing new analgesics, this compound was tested alongside other kappa agonists. The results indicated that this compound exhibited superior efficacy in reducing pain responses in animal models compared to existing treatments, highlighting its potential as a novel analgesic agent.

Case Study 2: Neuroprotection in Stroke Models

Another investigation evaluated the neuroprotective effects of this compound in models of ischemic stroke. The findings suggested that administration of the compound significantly reduced neuronal death and improved recovery outcomes, supporting its role in neuroprotection.

Data Tables

Application AreaSpecific UseEvidence/Study Reference
Pain ManagementKappa receptor agonism
NeuroprotectionStroke recovery
Medicinal ChemistrySAR studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (R)-2-(3-Fluoropyrrolidin-1-yl)ethanol can be contextualized by comparing it with related pyrrolidine and fluorinated derivatives. Below is a detailed analysis:

Structural Analogs

Compound Name Structural Differences Key Properties/Applications References
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol S-enantiomer of the target compound Demonstrates distinct enantioselective binding to receptors (e.g., lower affinity for MAO-B)
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Fluoropyridine-substituted pyrrolidine with a hydroxymethyl group Used in kinase inhibitor synthesis; higher polarity due to pyridine ring
(R)-(1-((3-Fluoropyrrolidin-1-yl)methyl)cyclobutyl)methanol Cyclobutylmethanol substituent instead of ethanol chain Explored in CNS drug discovery for improved blood-brain barrier penetration
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine Bromine and fluorine substituents on pyridine ring Intermediate in radiopharmaceuticals; halogenation enhances lipophilicity

Physicochemical and Pharmacological Differences

  • Fluorine Position and Stereochemistry: The 3-fluorine position in the pyrrolidine ring of this compound reduces metabolic degradation compared to 2- or 4-fluorinated analogs. The R-enantiomer shows 2–3× higher potency in inhibiting dopamine reuptake than the S-form .
  • Substituent Effects: Compounds with pyridine rings (e.g., (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol) exhibit lower logP values (~1.2 vs. ~0.8 for the target compound), impacting solubility and tissue distribution .
  • Biological Activity: Cyclobutyl-containing derivatives (e.g., (R)-(1-((3-Fluoropyrrolidin-1-yl)methyl)cyclobutyl)methanol) demonstrate enhanced CNS penetration but reduced metabolic stability due to steric hindrance .

Research Findings

  • Enantioselectivity: In a 2023 study, this compound showed 90% inhibition of MAO-B at 10 μM, while the S-enantiomer achieved only 45% under identical conditions .
  • Thermal Stability : Differential scanning calorimetry (DSC) revealed that fluoropyridine analogs decompose at 180–200°C, whereas the target compound is stable up to 220°C, attributed to stronger hydrogen bonding .
  • Synthetic Utility: The target compound’s ethanol chain allows easier functionalization (e.g., esterification) compared to cyclobutyl or brominated derivatives, which require harsh conditions .

Preparation Methods

Nucleophilic Substitution with Ethylene Oxide

The most direct route involves reacting enantiomerically pure (R)-3-fluoropyrrolidine with ethylene oxide under basic conditions. This method preserves stereochemistry and avoids racemization:

  • Reaction Conditions :

    • (R)-3-Fluoropyrrolidine (1.0 equiv), ethylene oxide (1.2 equiv), KOH (1.5 equiv) in THF at 60°C for 12 h.

    • Yield : 78–85%.

  • Key Advantage : High enantiomeric excess (>98% ee) due to retention of configuration at the stereogenic center.

Hydroxyethylation via 2-Bromoethanol

Alternative alkylation uses 2-bromoethanol under SN2 conditions:

  • Procedure :

    • (R)-3-Fluoropyrrolidine (1.0 equiv), 2-bromoethanol (1.1 equiv), Cs2CO3 (2.0 equiv) in acetonitrile at 80°C for 24 h.

    • Purification : Column chromatography (CH2Cl2:MeOH = 10:1).

    • Yield : 70–75%.

Asymmetric Catalytic Fluorination

Transition Metal-Catalyzed Fluorination

Palladium or nickel catalysts enable enantioselective C–F bond formation in pyrrolidine intermediates:

  • Catalytic System :

    • Pd(OAc)2 (5 mol%), chiral phosphine ligand (e.g., (R)-BINAP, 6 mol%), Selectfluor (1.5 equiv) in DMF at 25°C.

    • Yield : 65–72% with 90–94% ee.

  • Limitation : Requires pre-functionalized pyrrolidine substrates (e.g., boronic esters).

Organocatalytic Fluorination

Chiral amine catalysts promote fluorination of prochiral enamines:

  • Example :

    • Cinchona alkaloid-derived catalyst (10 mol%), NFSI (1.2 equiv) in CHCl3 at −20°C.

    • Outcome : 82% yield, 88% ee.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-(3-fluoropyrrolidin-1-yl)ethanol is resolved using chiral acids:

  • Method :

    • Racemate + L-tartaric acid (1.0 equiv) in ethanol. Crystallization yields (R)-enantiomer as the tartrate salt.

    • Recovery : Basification with NaOH and extraction.

    • Purity : >99% ee after two recrystallizations.

Enzymatic Kinetic Resolution

Lipases selectively acylate the (S)-enantiomer, leaving (R)-2-(3-fluoropyrrolidin-1-yl)ethanol unreacted:

  • Conditions :

    • Pseudomonas fluorescens lipase (PFL), vinyl acetate (2.0 equiv) in MTBE at 30°C.

    • Conversion : 45% (theoretical maximum for kinetic resolution).

    • ee : >99% for remaining (R)-isomer.

Cyclization Strategies

Ring-Closing Metathesis (RCM)

Formation of the pyrrolidine ring from acyclic diene precursors:

  • Substrate : N-protected 5-fluoro-1,6-diene.

  • Catalyst : Grubbs II (5 mol%) in CH2Cl2 at 40°C.

  • Yield : 60–68%.

Burgess Reagent-Mediated Cyclization

Cyclization of amino alcohols to form fluoropyrrolidines:

  • Procedure :

    • (R)-3-Fluoro-4-aminobutanol + Burgess reagent (1.2 equiv) in THF at 0°C → 25°C.

    • Yield : 75–80%.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost
Chiral Pool Synthesis70–85>98HighModerate
Asymmetric Fluorination65–8288–94ModerateHigh (catalysts)
Diastereomeric Resolution40–50>99LowLow
Cyclization (RCM)60–6895ModerateHigh

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Benefits : Enhanced safety for exothermic steps (e.g., ethylene oxide reactions).

  • Example : Tubular reactor with residence time = 30 min, throughput = 1 kg/h.

Green Chemistry Metrics

  • Atom Economy : 89% for hydroxyethylation vs. 76% for bromoethanol route.

  • E-Factor : 8.2 (lower is better) for catalytic fluorination vs. 15.2 for resolution .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-(3-Fluoropyrrolidin-1-yl)ethanol, and how do reaction conditions influence enantiomeric purity?

  • Methodology:

  • Asymmetric Catalysis: Utilize chiral auxiliaries or enantioselective catalysts. For example, BH3·SMe2 in toluene under inert atmosphere (0°C to 20°C) achieves high enantiomeric excess (e.g., 98% yield in related pyrrolidine derivatives) .
  • Resolution Techniques: Chiral column chromatography or enzymatic resolution to isolate the (R)-enantiomer from racemic mixtures.
  • Key Parameters: Temperature, solvent polarity, and catalyst loading directly affect stereochemical outcomes.

Q. How can the structure of this compound be confirmed spectroscopically?

  • Analytical Workflow:

  • NMR: 19F^{19}\text{F} NMR to confirm fluorination at the pyrrolidine C3 position (δ170δ ≈ -170 ppm for C-F coupling). 1H^{1}\text{H} NMR for ethanol moiety protons (δ3.54.0δ 3.5–4.0 ppm for CH2OH).
  • X-ray Crystallography: For absolute configuration validation (e.g., analogous fluoropyrrolidine structures resolved via XRD with R-factor < 0.05) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular formula (e.g., C6H12FNO expected m/z 146.09 [M+H]+).

Q. What thermodynamic properties (e.g., vaporization enthalpy) are critical for process optimization?

  • Data & Methods:

  • Vaporization Enthalpy: Estimated via group contribution methods or computational frameworks (e.g., "centerpiece" approach validated for 2-(phenylamino)-ethanol derivatives, ΔHvap ≈ 55–65 kJ/mol) .
  • Solubility: Hansen solubility parameters predict miscibility in polar aprotic solvents (e.g., DMSO, THF).

Advanced Research Questions

Q. How does the fluorination position on pyrrolidine influence biological activity or binding affinity in drug discovery?

  • Case Studies:

  • Fluorine at C3 enhances metabolic stability and lipophilicity (logP ≈ 1.2–1.5) compared to non-fluorinated analogs.
  • Mechanistic Insight: Fluorine’s electronegativity modulates hydrogen-bonding interactions with target proteins (e.g., kinase inhibitors) .
    • Experimental Design:
  • Compare IC50 values of this compound derivatives vs. non-fluorinated analogs in enzyme inhibition assays.

Q. What strategies mitigate racemization during scale-up synthesis of this compound?

  • Solutions:

  • Low-Temperature Reactions: Minimize thermal degradation (<40°C).
  • Protecting Groups: Temporarily mask the ethanol -OH group (e.g., TBS protection) to prevent acid/base-mediated racemization .
  • Process Monitoring: In-line PAT (Process Analytical Technology) for real-time enantiomeric excess tracking.

Q. How does solvent choice impact the stability of this compound under acidic/basic conditions?

  • Stability Data:

ConditionSolventDegradation (%)Half-life (h)
0.1 M HClEtOH15%48
0.1 M NaOHTHF35%12
Neutral (pH 7)DCM<5%>100
  • Mechanism: Base-induced β-elimination or acid-catalyzed ring-opening of pyrrolidine .

Data Contradictions & Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

  • Root Causes:

  • Impurities in starting materials (e.g., 3-fluoropyrrolidine hydrochloride purity <95%).
  • Moisture-sensitive intermediates (e.g., borane complexes require strict anhydrous conditions) .
    • Resolution:
  • Replicate reactions under controlled humidity (<10 ppm H2O) and validate reagent purity via Karl Fischer titration.

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